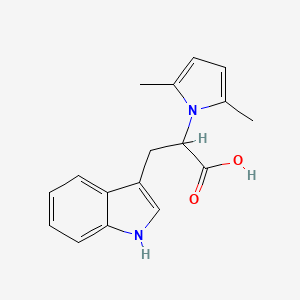![molecular formula C16H16N2O5S B2730988 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 852389-14-1](/img/structure/B2730988.png)
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule featuring a dihydropyridine core substituted with cyano, ethoxycarbonyl, furan-2-yl, and methyl groups, as well as a sulfanyl group attached to an acetic acid moiety. It stands out due to its multifunctional attributes, which make it relevant in various scientific contexts.
Méthodes De Préparation
The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the dihydropyridine core via a Hantzsch reaction involving ethyl acetoacetate, formaldehyde, and a suitable amine, followed by subsequent functional group transformations to introduce the cyano, ethoxycarbonyl, and furan-2-yl substituents. Industrial production may employ scalable reaction conditions, including controlled temperature, pH, and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound exhibits reactivity typical of its functional groups:
Oxidation and Reduction
: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Reduction reactions could modify the cyano or carbonyl functionalities.
Substitution Reactions
Common Reagents and Conditions
: Reagents like hydrogen peroxide, acids, bases, and transition metal catalysts are frequently used. Conditions like elevated temperatures and controlled atmospheres are also critical.
Major Products
: Oxidation produces pyridine derivatives; nucleophilic substitutions yield various sulfoxide and sulfone derivatives.
Applications De Recherche Scientifique
This compound's multifaceted nature lends it to several research domains:
Chemistry
: It serves as a model molecule for studying reaction mechanisms and synthetic strategies.
Biology
: Its bioactive components suggest potential in enzymatic interaction studies.
Medicine
: Investigated for its potential as a pharmacophore in drug design.
Industry
: Utilized in the development of novel materials and as a chemical intermediate in synthetic processes.
Mécanisme D'action
The mechanism by which 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid exerts its effects is largely dependent on its chemical environment and biological targets. The dihydropyridine core interacts with various molecular targets, often involving electron transfer processes or coordination with metal ions. Pathways include redox reactions and enzyme inhibition, where the compound's specific structure and substituents play crucial roles.
Comparaison Avec Des Composés Similaires
Comparable compounds include other dihydropyridine derivatives like nifedipine, amlodipine, and nicardipine, used in medicinal chemistry for their calcium channel blocking properties. Unlike these, our compound contains a sulfanyl group and a furan ring, which impart unique reactivity and interaction profiles.
Nifedipine
: Known for hypertension treatment; lacks the sulfanyl group.
Amlodipine
: Another antihypertensive agent, similar in core structure but with different substituents.
Nicardipine
: Used for its cardiovascular effects; does not feature the same extensive functionalization.
This compound's uniqueness lies in its specific combination of functional groups, offering distinct avenues for chemical reactivity and biological interaction.
Propriétés
IUPAC Name |
2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJPUQNFSHKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2730905.png)
![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730907.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)






![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)

![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)


